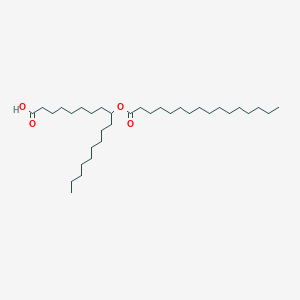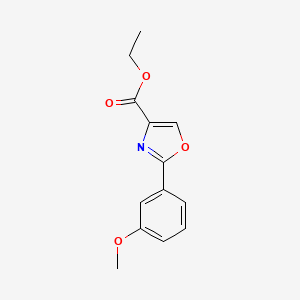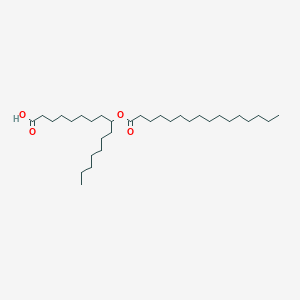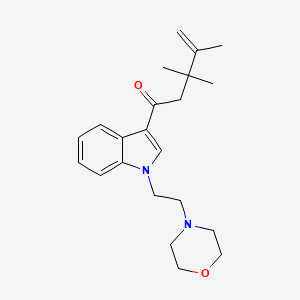
A-796260 Degradant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-796260 Degradant is an impurity that may be produced in the synthesis of A-796260 . A-796260 is a synthetic cannabinoid (CB) that shows high selectivity for the CB2 receptor over the CB1 receptor . It also shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain, activities which are selectively blocked by CB2 receptor-selective antagonists .
Synthesis Analysis
The synthesis of A-796260 involves acylation of indole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride, which produces a mixture of the desired C (3)- and undesired N-acylated regioisomers. These isomers can be separated by silica gel chromatography .Molecular Structure Analysis
The molecular formula of A-796260 Degradant is C22H30N2O2 . The InChI code is InChI=1S/C22H30N2O2/c1-17(2)22(3,4)15-21(25)19-16-24(20-8-6-5-7-18(19)20)10-9-23-11-13-26-14-12-23/h5-8,16H,1,9-15H2,2-4H3 . The canonical SMILES is CC(=C)C©©CC(=O)C1=CN(C2=CC=CC=C21)CCN3CCOCC3 .Physical And Chemical Properties Analysis
The molecular weight of A-796260 Degradant is 354.5 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 7 rotatable bonds . Its exact mass and monoisotopic mass are 354.230728204 g/mol . Its topological polar surface area is 34.5 Ų . It has 26 heavy atoms .Aplicaciones Científicas De Investigación
Analytical Reference Standard
A-796260 Degradant is used as an Analytical Reference Standard . It is a compound of known purity, used to calibrate or check the accuracy of analytical instruments used in chemical analysis.
Forensic Chemistry & Toxicology
In the field of Forensic Chemistry & Toxicology , A-796260 Degradant is used for research purposes . It can be used in the identification and quantification of the compound in forensic samples.
Cannabinoid Research
A-796260 Degradant is used in Cannabinoid Research . It is a synthetic cannabinoid that shows high selectivity for the CB2 receptor over the CB1 receptor .
Pain Management Research
The compound shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain . These activities are selectively blocked by CB2 receptor-selective antagonists .
Mass Spectrometry
A-796260 Degradant is used in Mass Spectrometry applications . It can be used as a reference standard in mass spectrometry for the identification and quantification of the compound.
Synthesis Impurity Identification
A-796260 Degradant is an impurity that may be produced in the synthesis of A-796260 . It can be used in the identification and quantification of impurities in the synthesis process.
Safety And Hazards
Direcciones Futuras
As the physiological and toxicological properties of A-796260 Degradant are not known , future research could focus on these aspects. Additionally, given the efficacy of A-796260 in various pain models, further investigation into the potential therapeutic applications of its degradant could be beneficial.
Propiedades
IUPAC Name |
3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-17(2)22(3,4)15-21(25)19-16-24(20-8-6-5-7-18(19)20)10-9-23-11-13-26-14-12-23/h5-8,16H,1,9-15H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORODOQLOVWDSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342250 |
Source


|
| Record name | 3,3,4-Trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A-796260 Degradant | |
CAS RN |
1616469-10-3 |
Source


|
| Record name | 3,3,4-Trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)
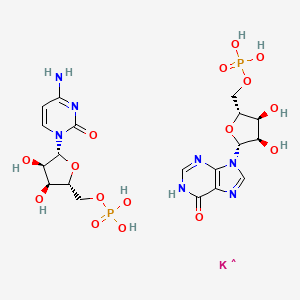
![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)

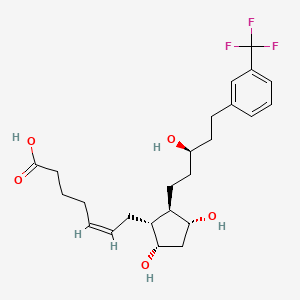
![[3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B593259.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)

